molecular formula C21H28N4O3 B5981957 [3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone

[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone

Cat. No.: B5981957
M. Wt: 384.5 g/mol
InChI Key: MNGISAIRBNYPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone is a complex organic compound that features a unique combination of isoquinoline, piperidine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic synthesis. The initial steps often include the preparation of the isoquinoline and pyrazole intermediates, followed by their coupling through a piperidine linker. Key reaction conditions may include:

    Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.

    Catalysts: Palladium or other transition metal catalysts for coupling reactions.

    Temperature: Reactions may be conducted at room temperature or under reflux conditions, depending on the specific step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the isoquinoline ring.

    Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of various biological processes.

Medicine

Medicinally, [3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone has potential as a therapeutic agent. It may exhibit activity against certain diseases or conditions, making it a target for drug development and pharmacological studies.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The isoquinoline and pyrazole moieties could play a role in binding to the active site of enzymes or receptors, while the piperidine linker may influence the overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinylmethanone
  • 3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propionic acid hydrochloride
  • (E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(furan-2-yl)prop-2-en-1-one

Uniqueness

What sets [3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone apart is its combination of structural features. The presence of both isoquinoline and pyrazole rings, linked by a piperidine moiety, provides a unique scaffold that can interact with a variety of biological targets. This structural diversity enhances its potential for therapeutic applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-14-9-18(23-22-14)21(26)25-7-4-5-17(13-25)24-8-6-15-10-19(27-2)20(28-3)11-16(15)12-24/h9-11,17H,4-8,12-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGISAIRBNYPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCCC(C2)N3CCC4=CC(=C(C=C4C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.